9-Ohn3Bz-erd

Description

The compound 9-Ohn3Bz-erd, systematically named 2-(3,5-dichloro-4-((1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile, is a heterocyclic molecule featuring a triazine core fused with a pyridone ring and substituted with multiple chlorine and nitrile groups. Its synthesis, as detailed in a 2021 patent application (CN202110544668.2), involves a five-step process:

Step 1: Preparation of intermediate 9d using 4Å molecular sieves, copper(II) acetate monohydrate, and a solvent system.

Step 2: Reduction of 9d with iron powder and ammonium chloride in ethanol/water to yield intermediate 9e.

Step 3: Reaction of 9e with sodium nitrite and (2-cyanoacetyl)carbamic acid ethyl ester to form intermediate 9f.

Step 4: Cyclization of 9f in acetic acid/sodium acetate to obtain the final compound.

Step 5: Purification via recrystallization .

Structural confirmation was achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Properties

CAS No. |

154504-97-9 |

|---|---|

Molecular Formula |

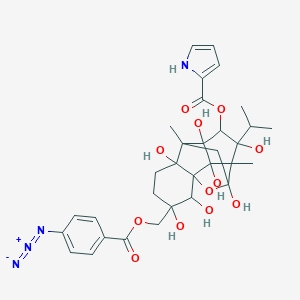

C32H38N4O12 |

Molecular Weight |

670.7 g/mol |

IUPAC Name |

[3-[(4-azidobenzoyl)oxymethyl]-2,3,6,9,11,13,14-heptahydroxy-7,10-dimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C32H38N4O12/c1-16(2)29(43)23(47-21(38)19-6-5-13-34-19)30(44)24(3)14-28(42)25(29,4)32(30,45)31(48-28)22(39)26(40,11-12-27(24,31)41)15-46-20(37)17-7-9-18(10-8-17)35-36-33/h5-10,13,16,22-23,34,39-45H,11-12,14-15H2,1-4H3 |

InChI Key |

RBRXGLGSRFGFHH-UHFFFAOYSA-N |

SMILES |

CC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(C5O)(COC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O)O)O4)O)C)O)C)O)OC(=O)C7=CC=CN7)O |

Canonical SMILES |

CC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(C5O)(COC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O)O)O4)O)C)O)C)O)OC(=O)C7=CC=CN7)O |

Synonyms |

9-hydroxy-21-(4-azidobenzoyloxy)-9-epiryanodine 9-OHN3Bz-ERD |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the introduction of functional groups. Typical synthetic routes may include:

- Formation of the core structure through cyclization reactions.

- Introduction of hydroxyl groups via oxidation reactions.

- Attachment of the azidobenzoyl group through esterification or acylation reactions.

- Final purification using chromatographic techniques.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

- Use of high-pressure reactors for cyclization reactions.

- Employment of catalysts to enhance reaction rates.

- Implementation of large-scale chromatographic purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of azido groups to amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological processes due to its azido group.

Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. The azido group can participate in click chemistry reactions, while the hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from the Same Patent (CN202110544668.2)

The patent describes Compound 10 (Example 10), a structural analogue of 9-Ohn3Bz-erd, which replaces the 3-chlorophenyl group with an isopropyl moiety. Key differences include:

| Feature | This compound (Compound 9) | Compound 10 |

|---|---|---|

| Substituent on Pyridone | 3-Chlorophenyl | Isopropyl |

| Molecular Weight | ~587.3 g/mol (calculated) | ~551.9 g/mol (calculated) |

| Polarity | Higher (due to Cl substituents) | Lower (aliphatic isopropyl group) |

| Synthetic Complexity | Multi-step with metal catalysts | Similar steps, but milder conditions |

The chlorine substituents in this compound likely enhance electrophilicity and binding affinity to aromatic protein pockets compared to Compound 10’s hydrophobic isopropyl group. However, Compound 10 may exhibit improved metabolic stability due to reduced halogen content .

Cyclononane-Based 9-Oxo Analogues (Journal of Organic Chemistry, 1969)

A 1969 study synthesized 9-oxocyclo[4.2.1]non-2-ene (8) and 9-oxocyclo[4.2.1]non-3-ene (9) via catalytic hydrogenation and tin hydride reductions. While these share the "9-oxo" nomenclature, their structural and functional profiles diverge significantly:

| Feature | This compound | 9-Oxocyclononane Derivatives |

|---|---|---|

| Core Structure | Triazine-pyridine hybrid | Bicyclic cycloalkane |

| Functional Groups | Cl, CN, triazine, pyridone | Ketone, alkene |

| Applications | Potential kinase inhibition | Organic synthesis intermediates |

| Synthetic Route | Multi-step heterocyclic assembly | Ring-opening and hydrogenation |

The cyclononane derivatives lack the heteroaromatic complexity of this compound, limiting their utility in targeted drug design but favoring use in materials science or catalysis .

Broader Context: Triazine-Based Pharmaceuticals

While direct analogues are sparse in the provided evidence, triazine derivatives like dichlorotriazine (used in covalent kinase inhibitors) and cyanoguanidine (e.g., cimetidine) share partial motifs with this compound. These compounds highlight the triazine core’s versatility in modulating electronic and steric properties for therapeutic ends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.